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Compound of Interest

Compound Name:
Benzophenone-2,4,5-tricarboxylic

Acid

Cat. No.: B162292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Benzophenone-2,4,5-tricarboxylic Acid, a compound of interest in organic synthesis and

material science.[1][2] Due to its application as an intermediate in the production of high-

performance polymers and photoactive materials, a thorough understanding of its structural

and spectroscopic properties is essential.[2]

Physicochemical Properties
A summary of the key physicochemical properties of Benzophenone-2,4,5-tricarboxylic Acid
is presented below.

Property Value Reference

Molecular Formula C16H10O7 [1]

Molecular Weight 314.25 g/mol [1]

Appearance
White to almost white

powder/crystal
[1][3]

Purity >98.0% (T) [1][3]

CAS Number 135989-69-4 [1][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b162292?utm_src=pdf-interest
https://www.benchchem.com/product/b162292?utm_src=pdf-body
https://cymitquimica.com/products/3B-B2421/benzophenone-245-tricarboxylic-acid/
https://www.researchgate.net/publication/316346405_Complementary_Benzophenone_Cross-LinkingMass_Spectrometry_Photochemistry
https://www.researchgate.net/publication/316346405_Complementary_Benzophenone_Cross-LinkingMass_Spectrometry_Photochemistry
https://www.benchchem.com/product/b162292?utm_src=pdf-body
https://cymitquimica.com/products/3B-B2421/benzophenone-245-tricarboxylic-acid/
https://cymitquimica.com/products/3B-B2421/benzophenone-245-tricarboxylic-acid/
https://cymitquimica.com/products/3B-B2421/benzophenone-245-tricarboxylic-acid/
https://www.tcichemicals.com/CH/en/p/B2421
https://cymitquimica.com/products/3B-B2421/benzophenone-245-tricarboxylic-acid/
https://www.tcichemicals.com/CH/en/p/B2421
https://cymitquimica.com/products/3B-B2421/benzophenone-245-tricarboxylic-acid/
https://www.chemsrc.com/en/cas/135989-69-4_337873.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data
While comprehensive experimental spectra for Benzophenone-2,4,5-tricarboxylic Acid are

not widely published, this section provides predicted data based on the analysis of similar

compounds and theoretical calculations.

Mass Spectrometry
High-resolution mass spectrometry is a critical tool for confirming the molecular weight of

Benzophenone-2,4,5-tricarboxylic Acid. The predicted collision cross-section (CCS) values

for various adducts are valuable for identification in complex matrices.

Table 1: Predicted Mass Spectrometry Data[5]

Adduct m/z Predicted CCS (Å²)

[M+H]+ 315.04994 164.3

[M+Na]+ 337.03188 170.5

[M-H]- 313.03538 167.5

[M+NH4]+ 332.07648 175.8

[M+K]+ 353.00582 168.3

[M+H-H2O]+ 297.03992 157.3

[M+HCOO]- 359.04086 181.6

[M+CH3COO]- 373.05651 200.2

[M+Na-2H]- 335.01733 163.5

[M]+ 314.04211 164.6

[M]- 314.04321 164.6

Infrared (IR) Spectroscopy
The infrared spectrum of Benzophenone-2,4,5-tricarboxylic Acid is expected to exhibit

characteristic absorption bands corresponding to its functional groups. The presence of
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carboxylic acid and ketone moieties will dominate the spectrum.

Table 2: Predicted Characteristic IR Absorptions

Functional Group Wavenumber (cm⁻¹) Comments

O-H Stretch (Carboxylic Acid) 2500-3300
Very broad absorption due to

hydrogen bonding.[6]

C-H Stretch (Aromatic) 3000-3100
Multiple weak to medium

bands.[7]

C=O Stretch (Ketone) 1650-1670

Strong absorption. Conjugation

with the aromatic ring lowers

the frequency.

C=O Stretch (Carboxylic Acid) 1700-1720
Strong absorption, often broad

due to dimerization.[6]

C=C Stretch (Aromatic) 1400-1600
Multiple medium to strong

bands.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
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Nucleus
Predicted Chemical Shift
(δ, ppm)

Comments

¹H (Carboxylic Acid) 10.0 - 13.0

Broad singlet, chemical shift is

dependent on solvent and

concentration.[8]

¹H (Aromatic) 7.0 - 8.5

Complex multiplet pattern due

to the substituted benzene

rings.

¹³C (Carbonyl - Ketone) ~195
The benzophenone carbonyl

carbon.

¹³C (Carbonyl - Carboxylic

Acid)
165 - 185

Aromatic carboxylic acids

appear towards the upfield end

of this range.[6]

¹³C (Aromatic) 120 - 140
Multiple signals corresponding

to the aromatic carbons.

Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The

following are generalized protocols for the analysis of a solid organic compound like

Benzophenone-2,4,5-tricarboxylic Acid.

Sample Preparation
For all spectroscopic techniques, ensure the sample is of high purity (>98%) to avoid

interference from impurities.

FT-IR Spectroscopy (Solid State)
Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (approx. 10-20 mg) of Benzophenone-2,4,5-tricarboxylic Acid
in a few drops of a volatile solvent (e.g., methanol or DMSO).

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
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Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.[9]

Data Acquisition:

Record a background spectrum of the clean, empty salt plate.

Place the sample-coated salt plate in the spectrometer's sample holder.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of Benzophenone-2,4,5-tricarboxylic Acid.

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆,

as the compound is likely soluble in polar organic solvents).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire the ¹H NMR spectrum. To confirm the acidic protons, a D₂O exchange experiment

can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the

spectrum; the carboxylic acid proton signals should disappear.[10]

Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

Advanced 2D NMR experiments, such as COSY and HMBC, can be performed to aid in

the complete assignment of proton and carbon signals.[8]

Mass Spectrometry
Sample Preparation:
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Prepare a dilute solution of Benzophenone-2,4,5-tricarboxylic Acid (typically 1 mg/mL)

in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid

chromatography system.

Operate the mass spectrometer in both positive and negative ion modes to observe

different adducts.[11]

Acquire a full scan mass spectrum to determine the molecular ion and fragmentation

patterns.

For accurate mass measurement, use a high-resolution mass spectrometer (e.g., Orbitrap

or TOF).

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid

organic compound.
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Caption: Experimental workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics and

analytical methodologies for Benzophenone-2,4,5-tricarboxylic Acid, supporting its

application in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cymitquimica.com [cymitquimica.com]

2. researchgate.net [researchgate.net]

3. Benzophenone-2,4,5-tricarboxylic Acid 135989-69-4 | TCI EUROPE N.V.
[tcichemicals.com]

4. Benzophenone-2,4,5-tricarboxylic Acid | CAS#:135989-69-4 | Chemsrc [chemsrc.com]

5. PubChemLite - Benzophenone-2,4,5-tricarboxylic acid (C16H10O7)
[pubchemlite.lcsb.uni.lu]

6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition –
OpenStax adaptation 1 [ncstate.pressbooks.pub]

7. uanlch.vscht.cz [uanlch.vscht.cz]

8. myneni.princeton.edu [myneni.princeton.edu]

9. orgchemboulder.com [orgchemboulder.com]

10. web.mit.edu [web.mit.edu]

11. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic Analysis of Benzophenone-2,4,5-
tricarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162292#spectroscopic-analysis-and-data-for-
benzophenone-2-4-5-tricarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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